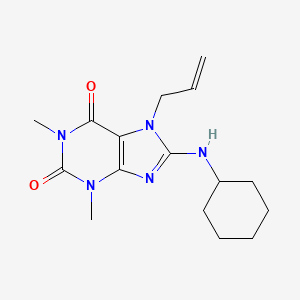
8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of purine derivatives and is characterized by its unique chemical structure, which confers specific physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step reaction process. This process usually begins with the preparation of intermediate compounds, followed by their subsequent cyclization and functionalization.
Initial Steps:
Formation of the base structure: : The synthesis often starts with the preparation of 1,3-dimethylxanthine, which serves as the core structure.
Cyclohexylamine addition: : Cyclohexylamine is then introduced to form the cyclohexylamino derivative.
Functional Group Addition:
Allylation: : The addition of the prop-2-en-1-yl group is typically performed using allyl bromide in the presence of a suitable base.
Cyclization: : The final cyclization step may involve heating under reflux conditions with an appropriate solvent to achieve the desired tetrahydropurine structure.
Industrial Production Methods: For industrial-scale production, optimizations in terms of reaction conditions and yields are crucial. Common industrial methods include:
Batch Processing: : Utilizes larger reaction vessels and optimized temperature and pressure conditions to ensure consistent product quality and yield.
Continuous Flow Synthesis: : A more modern approach, this technique allows for continuous production with improved efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: : Reduction processes might reduce specific functional groups, altering the compound’s properties.
Substitution: : Substitution reactions, particularly on the amino and prop-2-en-1-yl groups, can yield numerous analogues.
Oxidizing Agents: : Reagents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, or other alkylating agents depending on the desired substitution product.
Oxidized Derivatives: : Compounds formed via oxidation, potentially useful in various chemical applications.
Reduced Derivatives: : Products of reduction that may have distinct properties compared to the parent compound.
Substituted Derivatives: : Numerous possible analogues with varying functional groups replacing the original substituents.
科学的研究の応用
Chemistry:
Catalysts: : Can be used as a catalyst or a ligand in various organic reactions.
Material Science:
Pharmacological Research: : Investigated for potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.
Diagnostic Tools: : May serve as a marker or probe in biochemical assays.
Industrial Catalysis: : Utilized in various catalytic processes due to its unique chemical properties.
Chemical Manufacturing: : An intermediate in the synthesis of more complex chemical compounds.
作用機序
The mechanism by which 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects often involves:
Molecular Targets: : These may include specific enzymes or receptors in biological systems, depending on its application.
Pathways: : Interaction with cellular pathways, potentially altering biological processes such as signal transduction or metabolic pathways.
類似化合物との比較
When compared to similar compounds, 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its:
Chemical Structure: : The specific combination of cyclohexylamino, dimethyl, and prop-2-en-1-yl groups.
Reactivity: : Exhibits distinct reactivity patterns compared to its analogues.
Caffeine: : 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theophylline: : 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: : 3,7-Dimethylxanthine, found in cocoa and chocolate.
This compound continues to be a compound of great interest across various scientific and industrial domains, reflecting its versatility and potential for innovation.
特性
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMTXHBSPGKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
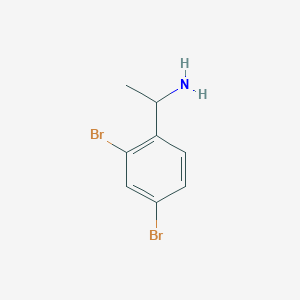
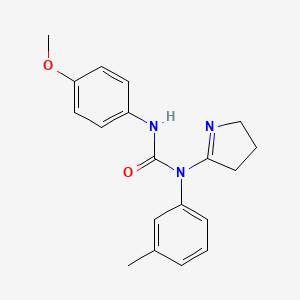
![[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/new.no-structure.jpg)
![4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2736508.png)
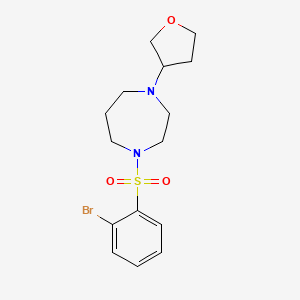
![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)
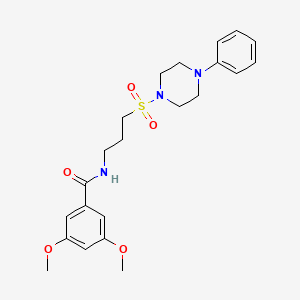
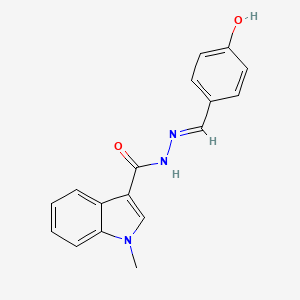
![methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2736516.png)
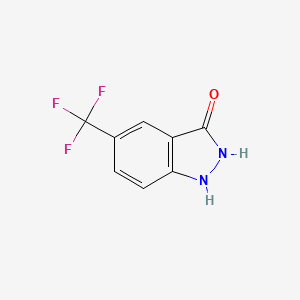
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)
![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea](/img/structure/B2736519.png)
![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
